molecular formula C10H4ClF2NO2 B6346217 5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188135-97-8

5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346217
CAS No.: 1188135-97-8
M. Wt: 243.59 g/mol
InChI Key: DJNULEFMKYYCBJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that features a unique combination of chlorine, fluorine, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for the development of new drugs and therapeutic agents.

    Medicine: It is investigated for its potential use in treating various diseases due to its unique chemical structure and reactivity.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The final step involves the oxidation of the oxazole intermediate to introduce the aldehyde group, which can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carboxylic acid

    Reduction: 5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-methanol

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-phenyl-1,2-oxazole-4-carbaldehyde
  • 3-(2,4-Difluorophenyl)-1,2-oxazole-4-carbaldehyde
  • 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Uniqueness

5-Chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-3-(2,4-difluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-10-7(4-15)9(14-16-10)6-2-1-5(12)3-8(6)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNULEFMKYYCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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